Levistilide A

描述

Levistolide A is a natural compound isolated from the traditional Chinese herb Ligusticum chuanxiong Hort. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

准备方法

合成路线和反应条件: 川芎内酯 A 可以通过多种化学反应合成。一种常用的方法是使用有机溶剂从川芎中提取。 然后使用色谱技术纯化化合物 .

工业生产方法: 川芎内酯 A 的工业生产通常涉及从植物来源进行大规模提取,然后进行纯化过程。 采用高效液相色谱 (HPLC) 等先进技术来确保化合物的纯度和质量 .

化学反应分析

反应类型: 川芎内酯 A 会发生多种类型的化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 这种反应涉及添加氢或去除氧。常见的还原剂包括硼氢化钠和氢化铝锂。

常用试剂和条件:

氧化: 过氧化氢,高锰酸钾。

还原: 硼氢化钠,氢化铝锂。

取代: 卤素,亲核试剂.

主要形成的产物: 这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,川芎内酯 A 的氧化会导致各种氧化衍生物的形成,而还原会产生化合物的还原形式 .

4. 科研应用

川芎内酯 A 具有广泛的科研应用,包括:

化学: 用作研究各种化学反应和机制的模型化合物。

生物学: 研究其对细胞过程和信号通路的影响。

医药: 研究其在治疗神经退行性疾病、癌症和其他疾病方面的治疗潜力。

工业: 用于开发药物和其他保健产品.

科学研究应用

Hematopoietic Stem Cell Expansion

Overview : Recent studies have identified Levistilide A as an effective agent for expanding human umbilical cord blood hematopoietic stem cells (HSCs) ex vivo.

- Mechanism : this compound enhances the proliferation and differentiation capabilities of HSCs by reducing intracellular reactive oxygen species (ROS) levels, thereby improving their antioxidant activity.

- Findings : In vitro assays demonstrated that this compound significantly increased the number of phenotype-defined HSCs and their colony formation ability. Furthermore, xenotransplantation experiments confirmed that this compound-treated HSCs maintained multilineage differentiation capacity without compromising engraftment potential .

Treatment of Liver Fibrosis

Overview : this compound has been shown to inhibit liver fibrosis through antiangiogenic mechanisms.

- Mechanism : It acts by alleviating sinusoid capillarization via the vascular endothelial growth factor (VEGF) signaling pathway. Inhibition of hepatic stellate cell (HSC) activation has also been noted.

- Findings : In vitro studies indicated that this compound reduced the proliferation of activated HSCs and inhibited tube formation in endothelial cells. In vivo studies using rat models demonstrated a significant reduction in collagen deposition and new microvessel formation following treatment with this compound .

Cancer Therapy

Overview : this compound exhibits potential as a lead compound in cancer treatment, particularly for breast cancer.

- Mechanism : It induces ferroptosis in tumor cells by activating the Nrf2/HO-1 signaling pathway, leading to increased ROS levels and subsequent cell death.

- Findings : Studies have shown that this compound significantly decreases cell viability in breast cancer cells and damages mitochondrial structures in a dose-dependent manner. Its ability to enhance ferroptosis suggests a promising avenue for therapeutic intervention in cancer .

Neuroprotective Effects

Overview : Recent research highlights the neuroprotective properties of this compound, particularly in models of Parkinson’s disease.

- Mechanism : It modulates microglial polarization and glucose metabolism, reducing oxidative stress and inflammation in neuronal tissues.

- Findings : In vivo experiments demonstrated that this compound mitigated dopaminergic neuron death and reduced microglial activation in affected brain regions, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Anti-inflammatory Properties

This compound has been implicated in reducing inflammation through various pathways.

- Mechanism : It suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial for inflammatory responses.

- Findings : Studies have shown that this compound can decrease levels of pro-inflammatory cytokines and markers associated with inflammation, suggesting its utility in treating inflammatory diseases .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Hematopoietic Stem Cell Expansion | Reduces ROS levels, enhances antioxidant activity | Increased HSC numbers and colony formation ability |

| Liver Fibrosis | Inhibits angiogenesis via VEGF signaling | Reduced collagen deposition and new microvessels |

| Cancer Therapy | Induces ferroptosis via Nrf2/HO-1 pathway | Decreased viability in breast cancer cells |

| Neuroprotection | Modulates microglial polarization | Mitigated neuron death in Parkinson’s disease models |

| Anti-inflammatory | Suppresses NF-κB activation | Decreased pro-inflammatory cytokines |

作用机制

川芎内酯 A 通过多种机制发挥作用:

过氧化物酶体增殖物激活受体γ通路激活: 该通路在中枢神经系统中起保护作用,并参与减少β-淀粉样蛋白和磷酸化tau蛋白的生成和聚集,这些蛋白是阿尔茨海默病的关键因素.

诱导细胞凋亡: 川芎内酯 A 可以通过活性氧介导的内质网应激通路诱导细胞凋亡.

相似化合物的比较

川芎内酯 A 由于其特定的作用机制和治疗潜力,与其他类似化合物相比具有独特性。类似的化合物包括:

川芎嗪: 另一种从川芎中分离得到的化合物,以其神经保护和抗炎特性而闻名。

生物活性

Levistilide A (LA) is a phthalide derivative primarily isolated from the traditional Chinese herb Ligusticum chuanxiong Hort. It has garnered attention for its diverse biological activities, particularly in anti-inflammatory, neuroprotective, and anticancer contexts. This article synthesizes recent findings on the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and implications for clinical applications.

This compound is characterized by its unique phthalide structure, which contributes to its bioactivity. It is known for its ability to modulate various signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties through several mechanisms:

- NLRP3 Inflammasome Inhibition : LA has been shown to inhibit the activation of the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby ameliorating inflammation in endothelial cells and potentially in various inflammatory diseases .

- Endothelial Cell Protection : In a rat model of blood stasis, LA improved hemorheological parameters and enhanced endothelial cell viability. Treatment with LA reduced fibrinogen levels and improved prothrombin time, indicating its role in mitigating endothelial injury and promoting vascular health .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound:

- Microglial Modulation : LA modulates microglial polarization and suppresses the production of inflammatory cytokines in LPS-induced microglia. This action involves inhibiting the phosphorylation of IκB-α and the nuclear translocation of NF-κB p65, which are pivotal in inflammatory signaling pathways .

- Protection Against Oxidative Stress : LA also reduces reactive oxygen species (ROS) production in microglia, thereby protecting dopaminergic neurons from damage in models of Parkinson’s disease .

Anticancer Activity

This compound has demonstrated potential as an anticancer agent:

- Induction of Ferroptosis : Research indicates that LA can induce ferroptosis in breast cancer cells by activating the Nrf2/HO-1 signaling pathway. This process leads to increased ROS levels and mitochondrial dysfunction, ultimately resulting in reduced cell viability .

- Hepatic Fibrosis Treatment : LA has been shown to inhibit hepatic stellate cell activation induced by angiotensin II, suggesting its potential use in treating liver fibrosis .

Case Studies

- Neuroprotection in Parkinson's Disease Models : In experiments using MPTP-induced Parkinson’s mice, LA treatment resulted in reduced microglial activation and improved neuronal survival, supporting its therapeutic potential for neurodegenerative diseases .

- Hemorheological Improvement : In a study involving rats with induced blood stasis, LA significantly improved blood viscosity and endothelial function, showcasing its potential for cardiovascular health interventions .

Data Summary

属性

IUPAC Name |

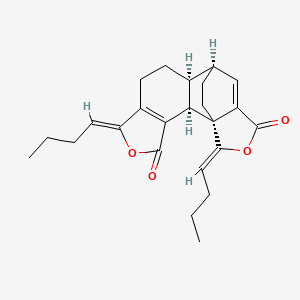

(1S,2S,6Z,10S,11S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8-/t14-,15+,21-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBRXVRQZJSDAK-ZJHGLIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317628 | |

| Record name | Levistolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88182-33-6 | |

| Record name | Levistolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88182-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levistolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088182336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levistolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVISTOLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MRT0H4CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary molecular targets of diligustilide?

A1: While the precise mechanisms of action are still under investigation, research suggests that diligustilide interacts with various cellular pathways. Studies have identified the following potential targets:

- Platelet-derived growth factor (PDGF) signaling: Diligustilide has been shown to inhibit PDGF-BB-induced proliferation in hepatic stellate cells (HSCs), suggesting an interaction with the PDGF signaling pathway [].

- α-glucosidase: Diligustilide exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and absorption, potentially contributing to its antihyperglycemic effects [].

- Hydrogen sulfide (H2S) release and S-nitrosothiol stabilization: Research indicates that diligustilide might exert gastroprotective effects by releasing H2S and stabilizing S-nitrosothiols in the gastric mucosa [, ].

Q2: What are the downstream effects of diligustilide's interaction with its targets?

A2: Diligustilide's interaction with its targets leads to several downstream effects:

- Inhibition of HSC activation and proliferation: By suppressing PDGF signaling, diligustilide reduces the activation and proliferation of HSCs, potentially mitigating liver fibrosis [].

- Reduction of blood glucose levels: The α-glucosidase inhibitory activity of diligustilide helps lower blood glucose levels by slowing down carbohydrate breakdown and absorption [].

- Protection against gastric damage: The release of H2S and stabilization of S-nitrosothiols by diligustilide contribute to its protective effects against ethanol-induced gastric lesions [, ].

Q3: What is the molecular formula and weight of diligustilide?

A3: Diligustilide has the molecular formula C24H28O4 and a molecular weight of 380.48 g/mol [].

Q4: What spectroscopic data are available for diligustilide?

A4: Extensive spectroscopic data has been used to characterize diligustilide and its derivatives. Techniques employed include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, DOSY NMR): NMR studies provide valuable information about the structure, stereochemistry, and dynamics of diligustilide [, , , , , ].

- Infrared (IR) spectroscopy: IR analysis reveals characteristic functional groups present in diligustilide [, ].

- Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation patterns of diligustilide [, , , ].

- Electronic Circular Dichroism (ECD) spectroscopy: ECD studies, particularly the exciton chirality method, help establish the absolute configuration of diligustilide enantiomers [].

Q5: What formulation strategies can enhance diligustilide's stability, solubility, or bioavailability?

A5: Several formulation approaches are being explored to improve the pharmaceutical properties of diligustilide:

- Nanoemulsions: Formulating diligustilide as a nanoemulsion has shown promise in enhancing its gastroprotective effects, potentially by improving its solubility and bioavailability [, ].

- Encapsulation techniques: Encapsulating diligustilide within nanoparticles or other delivery systems could protect it from degradation and enhance its targeted delivery to specific tissues [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。